molecular formula C5H3F8I B1333376 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane CAS No. 678-74-0

1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane

Cat. No.: B1333376
CAS No.: 678-74-0
M. Wt: 341.97 g/mol
InChI Key: YMGYSVVJRMSEGU-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane is a halogenated hydrocarbon . It is useful in organic synthesis studies .


Molecular Structure Analysis

The molecular formula of this compound is C5H3F8I . The molecular weight is 341.97 g/mol . The InChI string is InChI=1S/C5H3F8I/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2H,1H2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds like Octafluoro-1,4-diiodobutane have been used in the synthesis of three-component supramolecular complexes .


Physical and Chemical Properties Analysis

The compound has a refractive index of n20/D 1.38 (lit.) . It has a boiling point of 81-82 °C/120 mmHg (lit.) and a density of 2.061 g/mL at 25 °C (lit.) .

Future Directions

While specific future directions for 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane are not available, similar compounds like Octafluoro-1,4-diiodobutane have been used to prepare chiral bidentate inclusion complexes with pyridyl moieties of a pyridoallenoacetylenic host .

Properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-5-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F8I/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGYSVVJRMSEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F8I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379731
Record name 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678-74-0
Record name 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 678-74-0
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